4,6-Dimethylisophthalic acid
Overview
Description
4,6-Dimethylisophthalic acid is a chemical compound with the molecular formula C10H10O4 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4,6-Dimethylisophthalic acid is 1S/C10H10O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
. Its molecular weight is 194.18 g/mol . The compound has a topological polar surface area of 74.6 Ų .
Physical And Chemical Properties Analysis
4,6-Dimethylisophthalic acid is a solid at 20 degrees Celsius . It has a molecular weight of 194.19 . The compound is slightly soluble in methanol .
Scientific Research Applications
1. Development of Unnatural Amino Acids for Protein-Protein Interaction Studies
4,6-Dimethylisophthalic acid analogues have been used to develop new unnatural amino acids. These compounds, such as the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), are applied in the study of protein-protein interactions due to their unique fluorescence properties. These fluorophores demonstrate sensitivity to changes in the local solvent environment and have significant advantages, including chemical stability, longer excitation wavelengths, and synthetic accessibility. Such developments have broadened the scope of studying dynamic protein interactions in biological research (Loving & Imperiali, 2008).
2. Complexing Glycosides in Neutral Water for Carbohydrate Binding
New classes of carbohydrate-binding boronic acids, which include derivatives of 4,6-dimethylisophthalic acid, have shown promising results in complexing glycosides under physiologically relevant conditions. This discovery is significant as many cell-surface glycoconjugates present free 4,6-diols. These boronic acids can be used in designing oligomeric receptors and sensors to exploit multivalency effects, potentially leading to selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
Safety And Hazards
4,6-Dimethylisophthalic acid can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation occurs or if eye irritation persists .
properties
IUPAC Name |
4,6-dimethylbenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYIPGIFANTODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310734 | |
Record name | 4,6-Dimethylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylisophthalic acid | |
CAS RN |
2790-09-2 | |
Record name | 2790-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dimethylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dimethylisophthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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